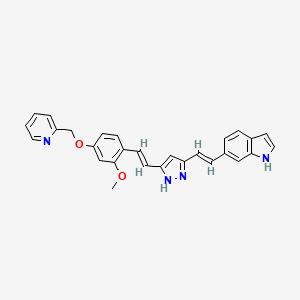
CYP3cide
Description
PF-04981517, also known as CYP3cide, is a potent and selective time dependent inactivator of Cytochrome P450 3A4 (CYP3A4). This compound is a very useful tool for understanding the relative roles of CYP3A4 versus CYP3A5 and the impact of CYP3A5 genetic polymorphism on a compound's pharmacokinetics.
Mechanism of Action
Target of Action
CYP3cide, also known as PF-4981517, is a potent, efficient, and specific time-dependent inactivator of human Cytochrome P450 3A4 (CYP3A4) . CYP3A4 is a member of the cytochrome P450 superfamily of enzymes, which play a crucial role in the metabolism of a variety of substances, including many drugs .
Mode of Action
This compound interacts with its primary target, CYP3A4, in a mechanism-based manner . It selectively inhibits CYP3A4, leading to a decrease in the enzyme’s activity . The IC50 values for inhibition of Midazolam 1’-Hydroxylase activity of recombinant CYP3A4 and CYP3A5 by this compound are 0.03 μM and 17 μM, respectively .
Biochemical Pathways
This compound affects the CYP3A4 enzyme, which is involved in the metabolism of a wide range of xenobiotics and endogenous compounds . By inhibiting CYP3A4, this compound can alter the metabolic pathways of substances that are substrates for this enzyme, potentially affecting their downstream effects .
Biochemical Analysis
Biochemical Properties
CYP3cide plays a crucial role in biochemical reactions by inhibiting the activity of CYP3A4, a key enzyme in the cytochrome P450 family. The inhibition of CYP3A4 by this compound is both potent and selective, with an IC50 value of 0.03 μM for midazolam 1’-hydroxylase activity . This compound also interacts with CYP3A5 and CYP3A7, but with significantly higher IC50 values of 17 μM and 71 μM, respectively . This selective inhibition allows researchers to differentiate the metabolic contributions of CYP3A4 from those of CYP3A5 and CYP3A7.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. By inhibiting CYP3A4, this compound influences cell function, including cell signaling pathways, gene expression, and cellular metabolism. The inhibition of CYP3A4 can lead to altered drug metabolism and potential drug-drug interactions, affecting the overall cellular response to pharmacological treatments . Additionally, this compound’s impact on gene expression and cellular metabolism can provide insights into the role of CYP3A4 in maintaining cellular homeostasis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of CYP3A4, leading to the enzyme’s inactivation. This inactivation is time-dependent and results from the formation of a stable complex between this compound and CYP3A4 . The binding of this compound to CYP3A4 prevents the enzyme from metabolizing its substrates, thereby inhibiting its activity. This mechanism-based inhibition is highly efficient, with a kinact/KI value of 3300 to 3800 ml·min−1·μmol−1 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound on CYP3A4 activity change over time. This compound is stable under experimental conditions and maintains its inhibitory effects on CYP3A4 for extended periods . The long-term effects of this compound on cellular function can vary depending on the experimental setup and the duration of exposure. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained inhibition of CYP3A4, affecting the metabolism of various substrates .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound selectively inhibits CYP3A4 without significant off-target effects . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and altered drug metabolism . These dosage-dependent effects highlight the importance of optimizing this compound concentrations in experimental studies to achieve selective inhibition of CYP3A4 while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways that include the inhibition of CYP3A4-mediated reactions. By inhibiting CYP3A4, this compound affects the metabolism of drugs and other xenobiotics that are substrates of this enzyme . The inhibition of CYP3A4 can lead to changes in metabolic flux and metabolite levels, impacting the pharmacokinetics and pharmacodynamics of co-administered drugs . This compound’s role in these metabolic pathways provides valuable insights into the regulation of drug metabolism and potential drug-drug interactions.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its cellular uptake and distribution . The localization and accumulation of this compound within specific tissues can influence its inhibitory effects on CYP3A4. Understanding the transport and distribution of this compound is essential for optimizing its use in biochemical research and therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is primarily within the endoplasmic reticulum, where CYP3A4 is predominantly located . This localization allows this compound to effectively inhibit CYP3A4 activity within its native cellular environment. Additionally, this compound may undergo post-translational modifications that influence its targeting to specific subcellular compartments . The subcellular localization of this compound is crucial for its function as a selective inhibitor of CYP3A4.
Properties
IUPAC Name |
1-methyl-3-[1-methyl-5-(4-methylphenyl)pyrazol-4-yl]-4-[(3S)-3-piperidin-1-ylpyrrolidin-1-yl]pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N8/c1-18-7-9-19(10-8-18)24-21(15-29-31(24)2)23-22-25(32(3)30-23)27-17-28-26(22)34-14-11-20(16-34)33-12-5-4-6-13-33/h7-10,15,17,20H,4-6,11-14,16H2,1-3H3/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWIMDKOXZZYHH-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=NN2C)C3=NN(C4=C3C(=NC=N4)N5CCC(C5)N6CCCCC6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C(C=NN2C)C3=NN(C4=C3C(=NC=N4)N5CC[C@@H](C5)N6CCCCC6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747404 | |
| Record name | 1-Methyl-3-[1-methyl-5-(4-methylphenyl)-1H-pyrazol-4-yl]-4-[(3S)-3-(piperidin-1-yl)pyrrolidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1390637-82-7 | |
| Record name | 1-Methyl-3-(1-methyl-5-(4-methylphenyl)-1H-pyrazol-4-yl)-4-((3S)-3-piperidin-1-ylpyrrolidin-1-yl)-1H-pyrazolo(3,4-d)pyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1390637827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-3-[1-methyl-5-(4-methylphenyl)-1H-pyrazol-4-yl]-4-[(3S)-3-(piperidin-1-yl)pyrrolidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PF-04981517 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRD2TT3Y1T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[(3S,11aS)-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoic acid](/img/structure/B609864.png)



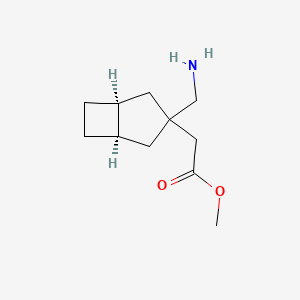
![1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-2-oxo-3-(1,2,4-thiadiazol-5-yl)benzimidazole-5-sulfonamide](/img/structure/B609876.png)
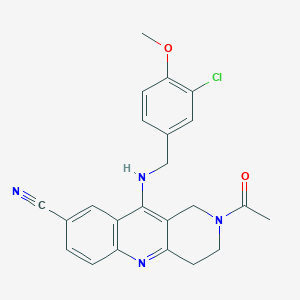
![N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-O-(ethenylsulfonyl)-N-4-pentyn-1-yl-L-tyrosinamide](/img/structure/B609883.png)
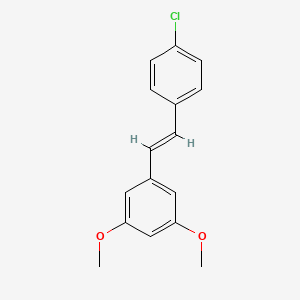
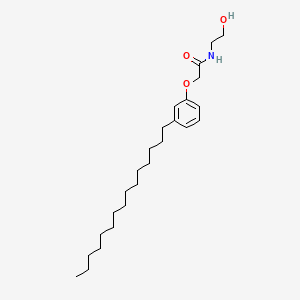
![2-[4-[[7-(diethylamino)-4-hydroxy-2-oxochromen-3-yl]methylideneamino]phenyl]-N'-(1,2,3,4-tetrahydroacridin-9-yl)acetohydrazide](/img/structure/B609886.png)
